

In-Depth Technical Guide to Furametpyr: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a pyrazolecarboxamide fungicide recognized for its efficacy against a range of fungal pathogens, notably Rhizoctonia solani, the causative agent of sheath blight in rice. As a succinate dehydrogenase inhibitor (SDHI), its mode of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Furametpyr**, along with its mechanism of action.

Chemical Identity and Properties

Furametpyr is a chiral molecule, with the technical grade material typically being a racemate. [1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Furametpyr



Identifier	Value	
IUPAC Name	5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide[2][3]	
Synonyms	Limber, S-658, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide[2][4]	
CAS Number	123572-88-3[2][4][5]	
Molecular Formula	C17H20CIN3O2[2][4][5]	
SMILES	CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C[1][2][3]	
InChI	InChI=1S/C17H20CIN3O2/c1-9- 13(15(18)21(5)20-9)16(22)19-12-8-6-7-11- 14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3, (H,19,22)[2][3][5]	
InChlKey	NRTLIYOWLVMQBO-UHFFFAOYSA-N[1][2][5]	

Table 2: Physicochemical Properties of Furametpyr

Property	Value	
Molecular Weight	333.81 g/mol [4][6]	
Appearance	Colorless or light brownish crystals[4]	
Melting Point	150.2 °C[4]	
Water Solubility (25 °C)	225 mg/L[4]	
Vapor Pressure (25 °C)	4.7 x 10 ⁻⁶ Pa[4]	

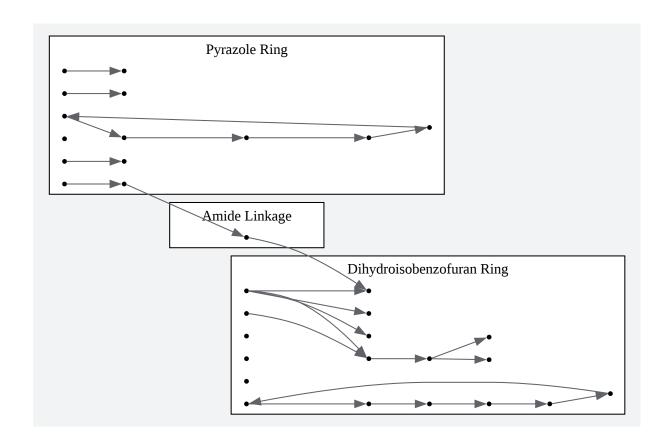
Table 3: Toxicological Data of Furametpyr



Test	Species	Value
Oral LD50	Rat (male)	640 mg/kg[4]
Oral LD50	Rat (female)	590 mg/kg[4]
Oral LD50	Mouse (male)	660 mg/kg[4]
Oral LD50	Mouse (female)	730 mg/kg[4]
Dermal LD50	Rat	>2000 mg/kg[4]

Chemical Structure

The chemical structure of **Furametpyr** consists of a pyrazole ring linked via a carboxamide group to a dihydroisobenzofuran moiety.



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Caption: Chemical Structure of Furametpyr.

Experimental Protocols: Synthesis of Furametpyr

The synthesis of **Furametpyr** is a multi-step process involving the preparation of two key intermediates: 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. These intermediates are then coupled to form the final product.

3.1 Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

A crucial precursor for the carboxylic acid intermediate is the corresponding aldehyde. A representative synthesis protocol is as follows:

- To a well-stirred, cold solution of dimethylformamide (DMF) (60 mmol), add phosphoryl trichloride (90 mmol) dropwise.
- Stir the resulting mixture at 0°C (273 K) for an additional 20 minutes.
- To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).
- Heat the reaction mixture to 90°C (363 K) for 4 hours.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and pour it into 100 ml of cold water.
- Adjust the pH of the mixture to 7 using a sodium hydroxide solution.
- Extract the resulting solution with ethyl acetate (3 x 30 ml).
- Dry the combined organic layers over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Recrystallize the residue from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[2]
- 3.2 Oxidation to 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid



The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A general method for such an oxidation involves the use of an oxidizing agent like potassium permanganate in an aqueous solution.

3.3 Synthesis of 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine

The synthesis of this benzofuran intermediate can be achieved through various synthetic routes. One general approach involves the cyclization of appropriate precursors.

3.4 Final Amide Coupling

The final step in the synthesis of **Furametpyr** is the formation of an amide bond between 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.



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Caption: General Synthetic Workflow for Furametpyr.

Mechanism of Action: Succinate Dehydrogenase Inhibition





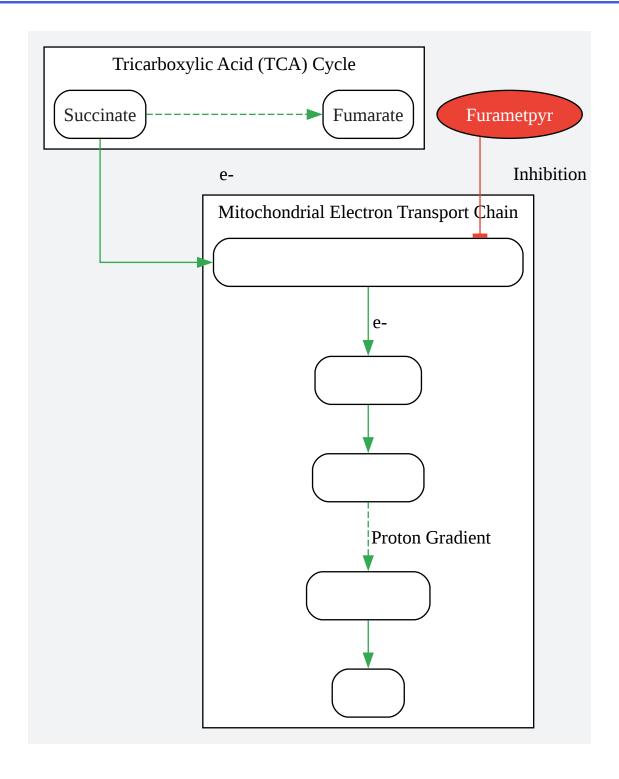


Furametpyr functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][7] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

Key Steps in the Mechanism of Action:

- Binding to SDH: Furametpyr binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
- Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone.
- Disruption of TCA Cycle: The inhibition of SDH disrupts the conversion of succinate to fumarate in the TCA cycle.
- ATP Depletion: The overall disruption of the electron transport chain leads to a significant reduction in ATP synthesis, depriving the fungal cells of essential energy.
- Fungal Cell Death: The lack of energy ultimately leads to the cessation of cellular functions and death of the fungal pathogen.





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Caption: Mechanism of Action of Furametpyr via SDH Inhibition.

Conclusion



Furametpyr's efficacy as a fungicide is rooted in its specific inhibition of the succinate dehydrogenase enzyme, a vital component of fungal metabolism. Understanding its chemical structure, properties, and mechanism of action is crucial for the development of new and improved fungicidal agents and for managing the potential for resistance development in target pathogens. This technical guide provides a foundational overview for researchers and professionals working in the field of agrochemical development and fungal disease management.

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